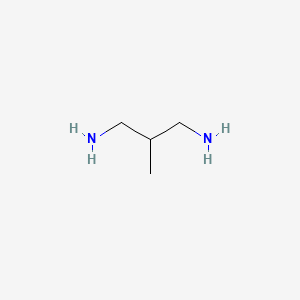

2-Methylpropane-1,3-diamine

説明

Significance of Aliphatic Diamines as Chemical Building Blocks

Aliphatic diamines are a fundamental class of organic compounds characterized by the presence of two amino groups attached to an aliphatic carbon chain. wikipedia.org These compounds are of immense significance in the chemical industry, primarily serving as essential monomers, or building blocks, for the synthesis of a wide array of polymers. researchgate.net Their bifunctional nature, with two reactive amine groups, allows them to react with other bifunctional molecules, such as dicarboxylic acids or diisocyanates, to form long polymer chains.

This reactivity is the basis for the production of commercially important polymers like polyamides (such as Nylon), polyimides, and polyureas. wikipedia.orgresearchgate.netrsc.org These materials are valued for their high-performance characteristics, including thermal stability and enhanced mechanical properties. sigmaaldrich.com Beyond polymer science, aliphatic diamines are also used as ligands in coordination chemistry, where they can bind to metal ions to form stable complexes, and as intermediates in the synthesis of pharmaceuticals, crop protection products, and fuel additives. wikipedia.orgbasf.comontosight.ai The biological production of various aliphatic diamines is also an area of active research, aiming to provide sustainable alternatives to petroleum-based production methods. rsc.orgresearchgate.net

Overview of the Research Landscape for 2-Methylpropane-1,3-diamine

The research landscape for this compound, while not as extensive as that for some linear diamines, highlights its specific utility in several advanced fields. Its branched structure imparts unique properties to the materials derived from it.

Key areas of research and application include:

Polymer and Materials Science : this compound is utilized as a monomer in the synthesis of polymers. cymitquimica.comtcichemicals.com It is specifically listed as a raw material for polyimides and as a monomer for research into biomaterials and biocompatible materials. tcichemicals.com It also functions as a curing agent for epoxy resins, where it helps to create cross-linked, durable polymer networks. cymitquimica.com

Organic Synthesis : As a bifunctional amine, it serves as a versatile building block for creating more complex organic molecules. cymitquimica.com Its amine groups can readily participate in nucleophilic substitution reactions. cymitquimica.com

Pharmaceutical Intermediates : A notable, though less commonly cited, application is its role as a key intermediate in the synthesis of next-generation pharmaceuticals. Specifically, it is mentioned as an important precursor for the preparation of the antimalarial drug Arterolane (OZ277). google.com This points to its value in constructing complex, biologically active molecules.

The study of related branched diamines, such as 2,2-dimethylpropane-1,3-diamine, further informs the potential research avenues for this compound, including detailed structural characterization through X-ray crystallography and various spectroscopic methods to understand its conformational properties and how it forms hydrogen-bonded networks in solid-state structures. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2-5)3-6/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXGMDGYOIWKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561041 | |

| Record name | 2-Methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2400-78-4 | |

| Record name | 2-Methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Pathways of Amine Functionalities

The amine groups in 2-methylpropane-1,3-diamine possess a lone pair of electrons on the nitrogen atoms, making them nucleophilic and basic. This dual reactivity underpins their participation in a variety of chemical transformations.

Nucleophilic Reactivity and Salt Formation

The nucleophilic nature of the amine groups allows them to react with electrophilic compounds. A fundamental reaction is their ability to act as Brønsted-Lowry bases, readily accepting protons from acids to form salts. For instance, the reaction of diamines with acids is an exothermic process that results in the formation of the corresponding ammonium (B1175870) salts and water. chemicalbook.com

In a specific study, the reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH2Cl2) and its monohydrate. researchgate.net This demonstrates the capacity of the diamine to be protonated at both amine sites, forming a dicationic species. The formation of salts is a common strategy to improve the physicochemical properties of compounds. nih.gov

The nucleophilicity of the amine groups is also central to their role in substitution reactions, where they can displace leaving groups in various substrates. cymitquimica.comsmolecule.com

Formation of Schiff Bases and Imines

One of the most significant reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of a wide array of organic compounds and coordination complexes.

Research has demonstrated the formation of Schiff base ligands from the condensation of diamines with various aldehydes and ketones. For example, N,N'-bis(3-methoxysalicylidene)-1,2-diamino-2-methylpropane was synthesized through the condensation of 3-methoxy-2-hydroxybenzaldehyde and 1,2-diamine-2-methylpropane. researchgate.netwiley.com Similarly, other studies have reported the synthesis of pentadentate Schiff base ligands by reacting 2-hydroxybenzophenone (B104022) derivatives with linear aliphatic triamines. rsc.org

The formation of these Schiff bases is a versatile method for creating ligands that can coordinate with metal ions, leading to the synthesis of metal complexes with diverse applications. rsc.orgresearchgate.netacs.org The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

Synthesis of Functionalized Derivatives of this compound

The primary amine groups of this compound serve as reactive handles for the introduction of various functional groups, leading to the synthesis of a diverse range of derivatives.

N-Alkylated and N-Acylated Compounds

N-alkylation of diamines can be achieved through various synthetic methodologies, including nucleophilic substitution and reductive amination. For instance, N-mono and N,N'-dialkylated diamines have been prepared by treating mesylated alcohols with diamines like 1,3-propanediamine in ethanol (B145695) under reflux. nih.gov Another common method involves the reaction of a diamine with an alkyl halide. Reductive amination, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is also a viable route for N-alkylation.

N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an anhydride, to form an amide linkage. This reaction is a fundamental transformation in organic synthesis. For example, N,N'-diacyl-1,3-diaminopropan-2-ols have been synthesized by treating 1,3-diaminopropan-2-ol with acid chlorides in the presence of a base. nih.gov This method allows for the introduction of a wide variety of acyl groups onto the diamine backbone.

Cyclic Derivatives and Heterocycle Formation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various cyclic compounds and heterocycles. The two amine groups can react with difunctional electrophiles to form ring structures.

One example is the formation of six-membered cyclic carbamates (oxazinanones) from the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. researchgate.net This reaction proceeds through an intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization to yield the cyclic product. researchgate.net

Furthermore, the condensation of diamines with dicarbonyl compounds can lead to the formation of heterocyclic rings. For instance, the reaction of a 1,3-propylenediamine subunit with two carbaldehyde moieties can result in the formation of two 1,3-diazacyclohexane rings. researchgate.net The synthesis of spirocyclotriphosphazenes has also been reported through the reaction of N3P3Cl6 with N-(2-pyridyl)-methyl-N'-methylpropane-1,3-diamine. dergipark.org.tr

Coordination Chemistry of 2 Methylpropane 1,3 Diamine

Ligand Properties and Chelation Characteristics

2-Methylpropane-1,3-diamine, also known as 1,3-diamino-2-methylpropane, is a diamine that functions as a versatile building block in coordination chemistry. Its structure, featuring two primary amine groups on a propane (B168953) backbone, allows it to form stable complexes with various metal ions.

Bidentate and Tridentate Coordination Modes

The primary coordination mode for this compound is as a bidentate ligand. It uses the lone pair of electrons on each of its two nitrogen atoms to bind to a single metal center, forming a stable chelate ring. This bidentate chelation is typical for diamine ligands and is the foundation for its use in constructing more complex structures, such as macrocyclic ligands. publish.csiro.ausigmaaldrich.cn

While the molecule itself is limited to bidentate coordination, it is important to distinguish it from structurally related but distinct tridentate ligands. For instance, 1,1,1-Tris(aminomethyl)ethane (TAME), with the IUPAC name 2-(aminomethyl)-2-methylpropane-1,3-diamine, is a tripodal ligand capable of binding a metal ion through three nitrogen donor atoms. wikipedia.org However, this compound lacks the third donor site and exclusively exhibits bidentate coordination. There is no scientific literature to support a tridentate coordination mode for this compound itself. wikipedia.orgwikipedia.org

Chelate Ring Conformation and Stability in Complexes

When this compound coordinates to a metal center in a bidentate fashion, it forms a six-membered chelate ring. This ring consists of the metal ion, two nitrogen atoms, and the three carbon atoms of the propane backbone. Six-membered chelate rings formed by ligands like 1,3-propanediamine and its derivatives are known to be highly stable. oup.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound has been explored, particularly in the context of creating larger, macrocyclic structures with transition metals.

Transition Metal Complexes (e.g., Ni(II), Cu(II), Pd(II), Ru(II), Pt(IV))

Research has demonstrated the use of this compound (referred to as 1,3-diamino-2-methylpropane in the study) as a precursor in the template synthesis of macrocyclic quadridentate (four-toothed) complexes with several first-row transition metals. publish.csiro.au Specifically, metal-templated reactions involving nickel(II), cobalt(II), and copper(II) acetates have been successfully employed. publish.csiro.au In these syntheses, the diamine reacts with a dialdehyde (B1249045) in the presence of the metal ion, which acts as a template, guiding the condensation reaction to form a macrocyclic ligand that remains coordinated to the metal. publish.csiro.au

The following table summarizes the reactants used in the formation of these macrocyclic complexes.

| Metal Ion | Diamine Reactant | Dialdehyde Reactant | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Nickel(II) | 1,3-Diamino-2-methylpropane | N,N'-bis(2'-formyl-4'-nitrophenyl)-1,3-diaminopropane | Macrocyclic Ni(II) Complex | publish.csiro.au |

| Cobalt(II) | 1,3-Diamino-2-methylpropane | N,N'-bis(2'-formyl-4'-nitrophenyl)-1,3-diaminopropane | Macrocyclic Co(II) Complex | publish.csiro.au |

| Copper(II) | 1,3-Diamino-2-methylpropane | N,N'-bis(2'-formyl-4'-nitrophenyl)-1,3-diaminopropane | Macrocyclic Cu(II) Complex | publish.csiro.au |

Scientific literature from the conducted searches provides no specific examples of complexes formed between this compound and the metals Palladium(II), Ruthenium(II), or Platinum(IV).

Lanthanide and Actinide Metal Complexes

Based on the available scientific literature from the searches, there are no reported instances of coordination complexes formed between this compound and metals from the lanthanide or actinide series. While research exists on lanthanide complexes with more complex Schiff base ligands derived from similar diamines, the coordination chemistry of the simple this compound with these f-block elements remains unexplored in the reviewed sources. tandfonline.comacs.org

Structure-Property Relationships in Coordination Compounds

The relationship between the specific structural features of a coordination compound and its resulting physical and chemical properties is a fundamental area of inorganic chemistry. walshmedicalmedia.comvt.edu For complexes involving diamine ligands, properties such as thermal stability, mechanical strength in polymers, and electrochemical behavior can be tuned by altering the ligand's structure. acs.org

Stereochemical Features and Isomerism in Metal Chelates

The presence of a methyl group on the central carbon atom of the propane-1,3-diamine backbone introduces distinct stereochemical features into its metal chelates. The ligand itself is achiral, but its coordination to a metal center can lead to various forms of isomerism.

The six-membered chelate ring formed by this compound is not planar and can adopt several conformations to minimize steric strain. The most stable conformations are typically the chair and twist-boat forms. In many documented complexes, the six-membered rings of coordinated 1,3-diamines predominantly adopt a chair conformation. researchgate.netacs.org For instance, in studies of nickel(II) complexes with N-methylpropane-1,3-diamine, the two chelate rings were found to be in chair conformations. researchgate.net

The coordination of two or more this compound ligands to a single metal center can generate geometric isomers. In an octahedral complex of the type [M(this compound)₂X₂], cis and trans isomers are possible, depending on the relative positions of the ancillary ligands (X). This type of isomerism has been observed in related nickel(II)-diamine nitrite (B80452) complexes. researchgate.net

Furthermore, conformational isomerism can arise from the different relative orientations of the chair-form chelate rings. Research on bis(N-methylpropane-1,3-diamine)nickel(II) thiocyanate (B1210189) identified two isomers, which were proposed to differ in the relative folding of the two chair-shaped rings. researchgate.net Such conformational changes in the chelate rings have been cited as a cause for solid-state phase transitions in nickel(II) diamine complexes, which can occur without significant alteration of the electronic spectra or magnetic moments. oup.com

| Feature | Description | Example/Analogy |

| Ligand Type | Achiral, bidentate N,N-donor | Forms a six-membered chelate ring upon coordination. acs.org |

| Chelate Ring Conformation | Non-planar, primarily chair and twist-boat forms. The chair conformation is frequently observed to minimize steric strain. | The chelate rings in isomers of [Ni(N-methylpropane-1,3-diamine)₂(NCS)₂] adopt chair conformations. researchgate.net |

| Geometric Isomerism | Possible in complexes with multiple ligands, e.g., cis and trans isomers in octahedral [MX₂L₂] systems. | Observed in related Ni(II) complexes with substituted diamines. researchgate.net |

| Conformational Isomerism | Arises from different arrangements of the non-planar chelate rings relative to each other. | Can lead to solid-state phase transitions, as seen in some Ni(II) diamine complexes. researchgate.netoup.com |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are influenced by the ligand's donor strength and the stereochemistry of the chelate ring. The ligand framework can be modified, for instance by creating Schiff base derivatives, to tune these properties for specific applications, such as the development of molecular magnets.

Studies on iron(II) complexes featuring a pentadentate ligand incorporating the this compound moiety have shown that the ligand's electron-donor capacity significantly affects the metal-centered one-electron oxidation/reduction potential (Fe(II)/Fe(III)). bohrium.com This demonstrates that the electronic environment provided by the diamine and its derivatives can be systematically adjusted. bohrium.com While direct studies on spin crossover (SCO) for this compound complexes are limited, related systems suggest that subtle changes in the ligand scaffold can induce this behavior. bohrium.com

The magnetic properties of complexes derived from this ligand are particularly noteworthy. Schiff base ligands formed from 2-(aminomethyl)-2-methyl-1,3-propanediamine (B169003) (a tripodal derivative) have been used to synthesize face-sharing heterotrinuclear complexes. researchgate.net In these systems, ferromagnetic interactions were observed between transition metal ions (Mn(II), Fe(II), Co(II)) and a lanthanide ion (Gd(III)). researchgate.net The cobalt complexes, in particular, were found to behave as single-molecule magnets (SMMs), exhibiting large magnetization hysteresis loops, which is a consequence of slow magnetic relaxation. researchgate.net This behavior highlights the utility of the substituted propanediamine framework in designing molecules with advanced magnetic functions. researchgate.net

| Metal System | Ligand Type | Magnetic Property | Key Finding | Citation |

| Co(II)-Gd(III)-Co(II) | Schiff base of 2-(aminomethyl)-2-methyl-1,3-propanediamine | Ferromagnetic Coupling, Single-Molecule Magnet (SMM) | Exhibits slow magnetic relaxation and large hysteresis loops. Coupling constant J(Co-Gd) = 0.52 cm⁻¹. | researchgate.net |

| Fe(II)-Gd(III)-Fe(II) | Schiff base of 2-(aminomethyl)-2-methyl-1,3-propanediamine | Ferromagnetic Coupling | J(Fe-Gd) = 0.69 cm⁻¹. | researchgate.net |

| Mn(II)-Gd(III)-Mn(II) | Schiff base of 2-(aminomethyl)-2-methyl-1,3-propanediamine | Ferromagnetic Coupling | Weak interaction with J(Mn-Gd) = 0.08 cm⁻¹. | researchgate.net |

| Dy(III) | Schiff base of this compound | Paramagnetism | Synthesized and characterized for magnetic studies. rsc.org | rsc.org |

| Fe(II) | Pentadentate ligand with a this compound unit | Redox Activity | The ligand's donor capacity influences the Fe(II)/Fe(III) redox potential. | bohrium.com |

Catalytic Applications of 2 Methylpropane 1,3 Diamine and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, catalyst and reactants exist in the same phase, allowing for high activity and selectivity under often mild reaction conditions. Diamine ligands are critical in this context, as they can coordinate with metal centers to form stable, soluble complexes that mediate a variety of organic transformations.

The 1,3-diamine framework is a key structural motif in the development of chiral ligands for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The predictable geometry of the chelate ring formed upon coordination to a metal center allows for effective transfer of chirality.

Derivatives of 1,3-propanediamine are utilized in the synthesis of more complex ligand systems. For instance, enantiopure biimidazoline ligands, which are effective in asymmetric palladium-catalyzed allylation reactions, can be synthesized using diamines like 2,2-dimethylpropane-1,3-diamine. researchgate.net In these reactions, the biimidazoline ligands create a chiral environment around the palladium center, influencing the stereochemical outcome of the reaction. Moderate enantioselectivity (up to 80% ee) has been reported for the reaction of dimethyl malonate with diphenylallyl acetate (B1210297) using these systems. researchgate.net

Another significant class of ligands is the salen type, which are Schiff base ligands typically formed by the condensation of a salicylaldehyde (B1680747) derivative with a diamine. Aluminum alkoxide complexes supported by salen ligands derived from diamines such as N,N'-bis(salicylaldimine)-2,2-dimethylpropane-1,3-diamine have been investigated for the ring-opening polymerization of ε-caprolactone. nih.govstthomas.edu The geometry of the diamine backbone, along with substituents on the ligand framework, significantly impacts the catalyst's reactivity by distorting the metal coordination geometry, which can accelerate the polymerization reaction. nih.govstthomas.edu

| Catalyst System | Application | Key Finding |

| Pd(II) / Biimidazoline Ligand (from 2,2-dimethylpropane-1,3-diamine) | Asymmetric Allylation | Achieved up to 80% enantiomeric excess (ee). researchgate.net |

| Aluminum Salen Complex (from a 1,3-diamine derivative) | ε-Caprolactone Polymerization | Ligand's steric bulk influences catalyst geometry and reactivity. nih.govstthomas.edu |

Complexes of 1,3-diamines are effective catalysts for specific organic reactions, most notably hydrogenation. Ruthenium(II) complexes containing mixed diphosphine and diamine ligands have demonstrated significant catalytic activity. For example, ruthenium complexes with 2,2-dimethyl-1,3-propanediamine (B1293695) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been used for the selective hydrogenation of cinnamic aldehyde. researchgate.netnajah.eduresearchgate.net Both trans and cis isomers of the [RuCl₂(dppb)(diamine)] complex show catalytic activity under mild conditions, such as 40 °C and 3 bar of hydrogen pressure. najah.eduresearchgate.net

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. organic-chemistry.org This reaction relies on a palladium catalyst, an amine, and an aryl halide or triflate to form an arylamine. organic-chemistry.org While specific applications of 2-methylpropane-1,3-diamine in this reaction are not detailed, the general class of diamine ligands is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Table 1: Hydrogenation of Cinnamic Aldehyde using a Ruthenium-Diamine Complex najah.eduresearchgate.net

| Catalyst | Substrate | Conditions | Outcome |

|---|---|---|---|

| trans-[RuCl₂(dppb)(2,2-dimethyl-1,3-propanediamine)] | Cinnamic aldehyde | 2-propanol, 40 °C, 3 bar H₂, 1 h | Catalytically active in selective hydrogenation. |

Heterogeneous Catalysis and Immobilized Systems

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling. Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between the two catalytic regimes.

Diamine functionalities can be grafted onto or incorporated into solid supports like polymers or metal-organic frameworks (MOFs) to create robust heterogeneous catalysts. These functionalized materials can act as catalyst supports or as catalysts themselves.

A notable example involves the preparation of hyper-cross-linked ionic polymers (HCIPs) for the catalytic conversion of CO₂. nih.gov In one study, a series of HCIPs were created and then grafted with N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). nih.gov These materials proved to be robust, water-tolerant heterogeneous catalysts for the cycloaddition reaction between CO₂ and epoxides to form cyclic carbonates. nih.gov The catalyst demonstrated high yield (99.9%) and selectivity (99%) at 80 °C and 1 bar of CO₂ pressure and could be recycled multiple times without significant loss of performance. nih.gov This highlights the potential of using functionalized diamines in green chemistry applications, such as utilizing flue gas as a CO₂ source. nih.gov

Role in Advanced Materials Science and Polymer Chemistry

Monomer in Polymerization Processes

As a diamine monomer, 2-Methylpropane-1,3-diamine is a key ingredient in the synthesis of several classes of polymers. cymitquimica.comtcichemicals.comtcichemicals.com Its two reactive amine groups allow it to readily participate in step-growth polymerization reactions. sigmaaldrich.comnih.gov

Synthesis of Poly(diamide)s and Poly(urea)s

This compound serves as a fundamental component in the production of polyamides and polyureas. ontosight.ai The synthesis of polyamides involves the polycondensation reaction of the diamine with a dicarboxylic acid or its derivatives, such as diacid chlorides. nih.govsapub.org This reaction forms strong amide linkages, creating polymer chains. The resulting polyamides often exhibit desirable thermal and mechanical properties. sigmaaldrich.com

Similarly, this compound reacts with diisocyanates to form polyureas. sigmaaldrich.commdpi.com This reaction is typically rapid and does not require a catalyst due to the high nucleophilicity of the amine groups. mdpi.com An alternative, greener route for polyurea synthesis involves the reaction of diamines with carbon dioxide, which acts as a substitute for toxic isocyanates. rsc.org The polyureas formed can develop network structures through strong hydrogen bonds, leading to high thermal stability and solvent resistance. rsc.org

| Resulting Polymer | Co-monomer Type | Linkage Formed | Key Characteristic |

|---|---|---|---|

| Poly(diamide) | Dicarboxylic Acid / Diacid Chloride | Amide (-CO-NH-) | Enhanced mechanical and thermal properties. sigmaaldrich.com |

| Poly(urea) | Diisocyanate or CO₂ | Urea (-NH-CO-NH-) | High durability and resistance. mdpi.comrsc.org |

Applications as Curing Agents in Resin Systems

One of the significant industrial applications of this compound is its role as a curing agent, particularly for epoxy resins. cymitquimica.comgoogle.com Curing is the process by which a liquid resin is converted into a hard, solid material. The active hydrogen atoms on the primary amine groups of this compound react with the epoxide rings of the epoxy resin. threebond.co.jp

This reaction opens the rings and forms a highly cross-linked, three-dimensional polymer network. threebond.co.jp As an aliphatic amine, it can facilitate curing at room temperature. threebond.co.jp This process results in materials with high adhesive strength, thermal stability, and chemical resistance, making them suitable for applications such as high-performance adhesives, coatings, and composite materials. cymitquimica.comscience.gov

Building Block for Supramolecular Assemblies

The ability of this compound's amine groups to coordinate with metal ions or participate in hydrogen bonding makes it a valuable building block for creating complex, ordered structures known as supramolecular assemblies.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of coordination chemistry, diamines like this compound and its isomers function as ligands. cymitquimica.com They can donate their lone pair of electrons from the nitrogen atoms to metal ions, forming coordination bonds. This interaction is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

Coordination polymers are extended structures formed by repeating coordination entities. researchgate.netresearchgate.net For instance, a one-dimensional copper(II) coordination polymer has been synthesized using a ligand derived from 2,2-dimethylpropane-1,3-diamine (an isomer). researchgate.net

MOFs are a subclass of coordination polymers characterized by their porous nature. mdpi.com Diamine-functionalized MOFs have emerged as highly promising materials for applications like carbon capture. nih.govoaes.cc In these materials, the diamine is appended to the coordinatively unsaturated metal sites within the framework. nih.gov These functionalized MOFs can exhibit tunable, step-shaped CO₂ adsorption profiles, making them energy-efficient for capturing CO₂ from sources like flue gas. nih.govoaes.cc

Covalent Organic Frameworks (COFs) and Porous Materials

Similar to its role in MOFs, this compound is a potential building block for Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. The synthesis of COFs often involves the reaction of monomers with complementary functional groups, such as the condensation of an amine with an aldehyde to form an imine-linked framework.

The geometry and length of the diamine monomer are crucial as they dictate the topology and pore size of the resulting porous network. By reacting this compound with multifunctional monomers like trialdehydes, it is possible to create robust, porous materials with high thermal stability and permanent porosity, suitable for applications in catalysis and molecular separations.

Development of Biocompatible Materials Scaffolds

The versatility of this compound extends into the biomedical field, where it is used in the development of biocompatible materials. tcichemicals.comtcichemicals.com Its ability to form polymers like polyamides and polyureas is key to this application. These polymers can be synthesized to be biocompatible and, in some cases, biodegradable, making them suitable for use in medical devices and tissue engineering. sigmaaldrich.comnih.gov

| Advanced Material | Role of this compound | Resulting Feature/Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Ligand coordinating to metal nodes. cymitquimica.comnih.gov | Porous structures for selective gas capture (e.g., CO₂). oaes.cc |

| Coordination Polymers | Bridging ligand connecting metal centers. nih.govresearchgate.net | Extended 1D, 2D, or 3D structures with specific magnetic or optical properties. |

| Epoxy Resins | Curing agent for cross-linking. cymitquimica.comgoogle.com | Hard, durable thermoset materials for adhesives and coatings. science.gov |

| Biocompatible Scaffolds | Monomer for biocompatible polymers (e.g., hydrogels). sigmaaldrich.com | Materials for tissue engineering and drug delivery. sigmaaldrich.com |

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within a molecule. For 2-Methylpropane-1,3-diamine, these spectra are characterized by vibrational modes associated with the amine (N-H), methylene (B1212753) (C-H), methyl (C-H), and carbon-carbon (C-C) bonds.

While specific experimental spectra for this compound are not widely published, data from closely related compounds, such as the salt 2,2-dimethylpropane-1,3-diaminium dichloride, provide a strong basis for interpretation. mdpi.com The key vibrational modes expected for this compound are:

N-H Stretching: Primary amines typically exhibit two stretching bands in the region of 3300-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the -NH₂ groups.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring motion of the primary amine groups gives rise to a characteristic absorption band between 1590 and 1650 cm⁻¹. mdpi.com

C-H Bending: Bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups typically occur in the 1350-1470 cm⁻¹ range. mdpi.com

In the Raman spectrum, the C-C backbone and symmetric C-H stretching modes are often more prominent, while the N-H and other polar group vibrations may be weaker compared to the FTIR spectrum. The combination of both FTIR and FT-Raman provides a complete vibrational profile of the molecule.

Table 1: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | FTIR |

| Aliphatic Stretch | -CH, -CH₂, -CH₃ | 2850 - 3000 | FTIR/Raman |

| Scissoring (Bending) | -NH₂ | 1590 - 1650 | FTIR |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS) and Elemental Analysis for Compositional Verification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering clues about its structure. Elemental analysis determines the percentage composition of elements (C, H, N) in the compound, verifying its empirical formula.

Elemental Analysis: The molecular formula for this compound is C₄H₁₂N₂. The theoretical elemental composition is a fundamental characteristic used to confirm the purity of a synthesized sample. convertunits.comwebqc.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 54.50% |

| Hydrogen | H | 1.008 | 12 | 13.72% |

Mass Spectrometry: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 88, corresponding to the molecular weight of the compound. nih.gov Common fragmentation pathways for aliphatic amines involve the cleavage of the C-C bond alpha to the nitrogen atom. Predicted key fragments would include:

m/z 73: Loss of a methyl group ([M-15]⁺).

m/z 58: Cleavage resulting in the [CH₂(NH₂)CH(CH₃)]⁺ fragment.

m/z 30: A characteristic peak for primary amines, corresponding to the [CH₂NH₂]⁺ fragment.

The fragmentation pattern serves as a molecular fingerprint for confirmation of the structure.

Thermal Analysis Techniques (TGA, DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show a stable baseline at lower temperatures, followed by a sharp decrease in mass at the onset of decomposition, indicating the temperature at which the compound begins to break down into volatile products.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This method detects exothermic or endothermic events. For this compound, DTA could reveal the energy changes associated with melting, boiling, and decomposition.

Studies on the related salt, 2,2-dimethylpropane-1,3-diaminium dichloride, show a complete mass loss corresponding to decomposition in the range of 250–400 °C. mdpi.com This suggests that the diamine backbone possesses significant thermal stability.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the Hohenberg-Kohn theorem, which states that the energy of the molecular ground state is completely determined by the electron density nih.gov. This approach is widely used for its favorable balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties.

A primary application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For diamines, this is particularly important for understanding the rotational conformations around carbon-carbon and carbon-nitrogen bonds. While specific DFT geometry optimization data for 2-methylpropane-1,3-diamine is not available, a theoretical conformational analysis performed on the structurally related 2,2-dimethylpropane-1,3-diaminium cation provides a clear example of this process. In that study, quantum chemical calculations were used to explore the energy landscape for the rotation of the two amino groups mdpi.com. The analysis identified staggered conformations (gauche and anti) as energy minima and eclipsed conformations as energy maxima, with the anti-periplanar conformation predicted to be the most stable mdpi.com. A similar approach for this compound would identify its preferred three-dimensional structure, which is crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, defining its electrophilic character youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule malayajournal.org. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the nitrogen atoms' lone pairs would be expected to contribute significantly to the HOMO, making them the primary sites for nucleophilic attack or protonation. A DFT calculation would precisely determine the energies of these orbitals and their spatial distribution.

| Orbital | Description | Typical Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron donor (Nucleophile/Base) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (Electrophile) |

| Energy Gap | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

This interactive table outlines the key concepts of Frontier Molecular Orbital (FMO) analysis.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This analysis provides insights into charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. It solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. MD simulations are invaluable for studying the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with solvent molecules.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. DFT is frequently used for this purpose.

For this compound, its two primary amine groups are the most likely centers of reactivity. Computational studies could predict its proton affinity (basicity) and its nucleophilicity in substitution or addition reactions. For instance, the reaction mechanism of the diamine with an electrophile, such as an alkyl halide or a carbonyl compound, could be modeled. The calculations would identify the transition state structure and the associated activation energy barrier, providing quantitative predictions about the reaction rate and regioselectivity (i.e., which amine group reacts preferentially) mdpi.com. These theoretical predictions are instrumental in designing new synthetic routes and understanding reaction outcomes.

Analysis of Non-Covalent Interactions and Supramolecular Architecture

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are crucial in determining the structure and properties of molecular assemblies fortunejournals.comnih.gov. These interactions govern how molecules recognize and bind to one another, leading to the formation of complex, ordered structures known as supramolecular architectures fortunejournals.comnih.gov.

Fundamental Biological Interactions and Mechanistic Studies

Interaction with Nucleic Acids (e.g., DNA Binding and Cleavage Mechanisms)

Direct studies detailing the interaction of 2-Methylpropane-1,3-diamine with nucleic acids are not prominent in the scientific literature. However, research on its structural analog, 1,3-propanediamine (DAP), provides significant insights into how such small diamines can bind to DNA.

A high-resolution crystal structure analysis revealed that 1,3-propanediamine can bind to the minor groove of a Z-form DNA double helix. researchgate.net This binding is significant as it demonstrates the ability of a simple diamine to stabilize a specific DNA conformation. The interaction is primarily driven by electrostatic complementarity and hydrogen bonding. researchgate.net The protonated amine groups of the diamine interact favorably with the negatively charged phosphate (B84403) backbone of the DNA. researchgate.net The presence of the C2-methyl group in this compound would likely introduce steric constraints that could modify the binding affinity or specificity compared to its parent compound.

Regarding DNA cleavage, there is no evidence to suggest that this compound acts as a cleaving agent. DNA cleavage mechanisms can be broadly categorized as hydrolytic or oxidative. sciepub.com Hydrolytic cleavage involves the breaking of phosphodiester bonds, often facilitated by metal ions that activate the phosphate group for nucleophilic attack. sciepub.com Oxidative cleavage, on the other hand, typically involves reactive oxygen species (ROS) like hydroxyl radicals that damage the deoxyribose sugar or the nucleobases. sciepub.com While some amine-containing compounds are used in laboratory settings to induce strand scission at sites of DNA lesions, this is a chemically-driven process and is not an inherent activity of simple diamines like this compound. sciepub.com

| Compound | Type of Interaction | Binding Site | Primary Driving Forces | Observed Effect |

|---|---|---|---|---|

| 1,3-Propanediamine (analog) | Non-covalent binding | Minor groove of Z-DNA | Electrostatic interactions, Hydrogen bonding | Stabilization of Z-DNA conformation researchgate.net |

Binding Studies with Proteins (e.g., Bovine Serum Albumin)

There is a lack of specific studies investigating the binding of this compound to the serum transport protein Bovine Serum Albumin (BSA). BSA is a model protein frequently used in drug-binding studies due to its structural homology to human serum albumin and its role in the transport and disposition of various molecules. nih.gov

The interaction between a small molecule (ligand) and BSA is typically studied using spectroscopic methods, particularly fluorescence spectroscopy. nih.gov The intrinsic fluorescence of BSA, primarily from its tryptophan residues, can be quenched upon the binding of a ligand. The nature of this quenching—whether static (formation of a ground-state complex) or dynamic (collisional quenching)—provides insight into the binding mechanism. nih.gov The strength of the interaction is quantified by the binding constant (Kb), with values in the range of 10⁴ to 10⁶ M⁻¹ often considered optimal for effective transport and release of a compound in the body. nih.gov

For a small, flexible molecule like this compound, any potential binding to BSA would likely be governed by non-covalent forces such as hydrogen bonding and van der Waals forces. Given its simple aliphatic structure, significant hydrophobic interactions are less probable. While direct experimental data is unavailable, a derivative, N-(2-mercaptoethyl)-1,3-diaminopropane, has been shown to associate with plasma proteins, although this occurs through a specific mixed disulfide linkage, a mechanism not applicable to the parent diamine. nih.gov

| Technique | Principle | Key Parameters Determined | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures the quenching of intrinsic protein fluorescence (from Tryptophan/Tyrosine) upon ligand binding. | Binding Constant (Kb), Stoichiometry (n), Quenching Mechanism (Static/Dynamic) | nih.gov |

| UV-Visible Absorption Spectroscopy | Detects changes in the protein's absorption spectrum upon formation of a ligand-protein complex. | Formation of complex, Changes in protein conformation | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary structure (α-helix, β-sheet content) of the protein upon ligand binding. | Conformational changes in the protein | nih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Binding Constant (Kb), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | nih.gov |

Mechanistic Insights into Enzyme-Ligand Interactions

Specific mechanistic studies on the interaction of this compound with enzymes are not well-documented. However, based on its structure as a simple diamine, a plausible biological target is the class of enzymes known as amine oxidases. Diamine oxidase (DAO) is a key enzyme responsible for the metabolism of ingested histamine (B1213489) and other diamines in the gastrointestinal tract. nih.govmdpi.com

DAO is a secretory protein that catabolizes histamine and various polyamines, playing a crucial role in preventing the systemic effects of excess histamine. mdpi.com It is possible that this compound could act as a substrate for DAO or a related amine oxidase. The ligand-enzyme interaction would involve the binding of the diamine within the enzyme's active site. For catalysis to occur, the enzyme would facilitate the oxidative deamination of one or both of the primary amine groups.

Alternatively, the molecule could act as an inhibitor. The inhibition of enzymes like histamine N-methyltransferase (HNMT) has been observed with a wide variety of structurally diverse compounds that occupy the substrate-binding site, blocking access for the natural substrate. nih.gov A similar mechanism could be envisioned for this compound with DAO, where it might compete with natural substrates like histamine or putrescine for binding to the active site, thereby inhibiting their degradation. However, without experimental data, these potential interactions remain speculative.

Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging)

There is no scientific evidence to suggest that this compound possesses significant antioxidant activity. The primary mechanisms by which antioxidants scavenge free radicals involve the donation of a hydrogen atom or an electron to neutralize the radical species. nih.govsemanticscholar.org

The main free-radical scavenging mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a radical, thereby quenching it. This process is favored by compounds with weak O-H or N-H bonds, such as phenols and aromatic amines. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

This compound is a saturated aliphatic amine. It lacks the structural features typically associated with potent antioxidant activity, such as a phenolic hydroxyl group or a conjugated π-system, which are crucial for stabilizing the resulting antioxidant radical after donation of a hydrogen or electron. mdpi.commdpi.com Therefore, it is not expected to be an effective free radical scavenger through these common chemical mechanisms.

| Mechanism | Description | Required Chemical Features |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) to a free radical. | Weak X-H bond (e.g., phenolic -OH) for easy abstraction. nih.gov |

| Single Electron Transfer - Proton Transfer (SET-PT) | An electron is transferred to the radical, followed by a proton transfer from the resulting radical cation. | Low ionization potential to facilitate electron donation. nih.gov |

| Sequential Proton Loss - Electron Transfer (SPLET) | The antioxidant is first deprotonated, and the resulting anion transfers an electron to the radical. | Acidic proton that can be easily lost. nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes for 2-Methylpropane-1,3-diamine and other diamines is a key area of future research. Traditional chemical syntheses often rely on harsh conditions and petroleum-based starting materials. The focus is now shifting towards greener alternatives, including biocatalysis and the use of renewable feedstocks.

Researchers are exploring biosynthetic pathways in microorganisms as a sustainable method for producing diamines. nih.gov These pathways, such as the C4 and C5 pathways identified in various bacteria, utilize natural metabolites like oxaloacetate and α-ketoglutarate derived from renewable resources like glucose. nih.gov For instance, the bioconversion of related compounds like 2-methyl-1,3-propanediol (B1210203) to value-added chemicals using whole-cell catalysts like Gluconobacter oxydans showcases the potential of biotransformation. rsc.org This approach offers a new, environmentally friendly route that could be adapted for diamine synthesis, potentially reducing reliance on conventional, energy-intensive chemical processes. rsc.org

Table 1: Comparison of Synthetic Approaches for Diamines

| Synthetic Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Chemical Synthesis | Often involves multi-step reactions, high temperatures, and pressures. | High purity and yield. | Development of novel catalysts, use of greener solvents, one-pot reactions. |

| Biocatalysis | Utilizes enzymes or whole microorganisms. | Mild reaction conditions, high selectivity, use of renewable feedstocks. | Strain engineering, optimizing fermentation conditions, enzyme discovery. |

Design and Engineering of Advanced Functional Materials

This compound and its structural isomers serve as critical monomers and ligands in the creation of a wide array of advanced functional materials. Its bifunctional nature, with two primary amine groups, allows it to be incorporated into polymeric structures and coordination networks.

A significant application lies in the synthesis of Metal-Organic Frameworks (MOFs). Diamines like 2,2-dimethylpropane-1,3-diamine act as bridging ligands that connect metal nodes, creating highly porous, crystalline materials. mdpi.comresearchgate.net These MOFs are investigated for diverse applications, including gas storage and separation, particularly for carbon dioxide capture. mdpi.comresearchgate.netresearchgate.net The ability of the diamine functional groups within the MOF structure to interact with CO₂ enhances the material's capture efficiency. researchgate.net Future research will likely focus on designing MOFs with tailored pore sizes and functionalities by selecting specific diamine linkers to optimize performance for targeted applications. rug.nlmdpi.com

In polymer chemistry, this compound is a valuable component in the production of high-performance polymers such as polyamides and polyurethanes. sigmaaldrich.com Its incorporation into the polymer backbone can enhance mechanical properties and thermal stability. sigmaaldrich.com Furthermore, it is being explored as a monomer for creating biocompatible materials, including hydrogels, which have potential applications in tissue engineering and controlled drug delivery systems. sigmaaldrich.comtcichemicals.com

Integration in Multidisciplinary Research Areas (e.g., Bioinorganic Chemistry, Nanoscience)

The unique coordination properties of this compound make it a compound of interest in several multidisciplinary research fields, most notably bioinorganic chemistry and nanoscience.

Bioinorganic Chemistry: The diamine is a versatile ligand for synthesizing metal complexes with potential biological activity. It can be used to form Schiff base ligands, which then coordinate with various transition metals like palladium, copper, nickel, and platinum. researchgate.netrsc.org These metal complexes are being investigated for a range of applications:

Catalysis: Palladium(II) complexes derived from a related diamine have shown catalytic activity in carbon-carbon bond-forming reactions, such as the Mizoroki-Heck reaction, which is crucial in modern synthetic chemistry. researchgate.net

Biomolecular Interactions: Copper(II) and Nickel(II) complexes have been studied for their ability to bind to biomolecules like DNA and bovine serum albumin (BSA), which is fundamental for the development of new therapeutic agents. rsc.org

Anticancer and Antimicrobial Agents: Platinum(II) complexes incorporating diamine ligands are being designed as potential anti-tumor agents. nih.gov Similarly, complexes with other transition metals are being screened for their anticancer and antimicrobial properties, often showing enhanced activity compared to the uncomplexed ligand. nih.gov

Medical Imaging and Chelation: The ability of the diamine structure to chelate metal ions suggests potential use in developing contrast agents for medical imaging or as therapeutic agents for treating heavy metal poisoning. sigmaaldrich.com

Nanoscience: The role of this compound in the synthesis of MOFs directly connects it to the field of nanoscience. mdpi.comresearchgate.net MOFs are porous materials with dimensions at the nanoscale, and the diamine ligand is integral to constructing their framework. It can also function as a structure-directing agent (SDA), a molecule that helps control the final structure of the MOF during its formation. pnnl.gov Research in this area focuses on using different diamines to precisely control the architecture and properties of these nanomaterials for specific applications.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of materials derived from this compound. Theoretical modeling allows researchers to predict the properties and behavior of new compounds and materials before they are synthesized in the lab, saving time and resources.

Conformational and Structural Analysis: Computational methods are used to perform detailed conformational analyses of molecules containing the diamine. For example, studies on the 2,2-dimethylpropane-1,3-diaminium cation have been used to understand the intramolecular interactions and how they influence the crystal packing in solid-state structures. mdpi.comresearchgate.net These theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational models. mdpi.comresearchgate.net

Predicting Molecular Interactions: Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target molecule. This approach has been employed to study the interaction of platinum-diamine complexes with DNA, providing insights into their potential mechanism of action as anticancer drugs. nih.gov Similarly, theoretical approaches are used to characterize the interactions of metal complexes with proteins like BSA. rsc.org

Future research will increasingly rely on these predictive models to design novel diamine derivatives and the functional materials they form. By simulating how structural modifications to the diamine will affect the properties of a resulting MOF or the biological activity of a metal complex, scientists can more efficiently design materials with enhanced performance for specific applications.

Q & A

Q. What are the standard synthetic routes for 2-Methylpropane-1,3-diamine, and how can reaction conditions be optimized for yield?

The compound is synthesized via the reaction of 1,3-diaminopropane with methylamine under controlled temperature and pressure. Optimization involves adjusting molar ratios, catalysts (e.g., Lewis acids), and reaction time. Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to ensure completion. Post-synthesis purification via fractional distillation or recrystallization enhances purity .

Q. What spectroscopic methods are essential for characterizing this compound’s structure?

Key techniques include:

- FTIR : Identifies primary and secondary amine N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1100–1250 cm⁻¹) .

- NMR : NMR reveals proton environments (e.g., δ 1.2–1.5 ppm for methyl groups, δ 2.5–3.0 ppm for amine protons) .

- XRD : Confirms crystalline structure and bond lengths in solid-state samples .

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols include:

- Using personal protective equipment (PPE: gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation.

- Storing in a cool, dry environment away from oxidizers and ignition sources due to its flammability (flash point: ~34.6°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound in different solvents be resolved?

Solvent-induced shifts are addressed using:

- Solvent correction factors (e.g., referencing DMSO-d₆ vs. CDCl₃).

- Density Functional Theory (DFT) : Computed NMR spectra (using software like Gaussian) validate experimental data .

- Multi-technique validation : Cross-check assignments with FTIR (amine vibrations) and Raman spectroscopy (C–C skeletal modes) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- HOMO-LUMO analysis : Evaluates nucleophilicity via electron density distribution.

- Molecular dynamics simulations : Model steric effects of the methyl group on reaction pathways.

- Kinetic studies : Compare computational activation energies with experimental data (e.g., reaction rates with carbonyl compounds) .

Q. How does the steric environment of this compound influence its coordination chemistry with transition metals?

The methyl group introduces steric hindrance, affecting ligand geometry and stability.

- X-ray crystallography : Determines coordination modes (e.g., monodentate vs. bidentate binding).

- IR/Raman spectroscopy : Detects shifts in metal-ligand vibrational frequencies (e.g., M–N stretches) .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature reactions?

- Thermogravimetric analysis (TGA) : Identifies decomposition onset temperatures (~136°C) .

- Stabilizers : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) to suppress oxidative degradation.

- Low-temperature reactors : Maintain reactions below 100°C to preserve integrity .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Dose-response assays : Standardize concentrations (e.g., 0.1–100 µM) across studies.

- Control experiments : Rule out solvent or impurity effects (e.g., HPLC purity >98%).

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to isolate targets .

Q. What experimental designs resolve ambiguities in the compound’s stability under varying pH conditions?

- pH-dependent stability studies : Monitor degradation via UV-Vis (200–400 nm) or LC-MS over 24–72 hours.

- Buffer systems : Test phosphate (pH 2–8) and carbonate (pH 9–12) buffers to identify optimal storage conditions .

Analytical Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。